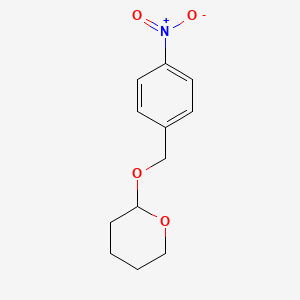

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nitrophenyl)methoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXKNTZXSUCTFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran

The following technical guide details the chemical structure, properties, and applications of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran, with a specific focus on its critical role as a precursor in the synthesis of self-immolative linkers for Antibody-Drug Conjugates (ADCs).

CAS Registry Number: 18483-99-3 Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol

Executive Summary

This compound is a protected benzyl alcohol derivative serving as a pivotal intermediate in organic synthesis and medicinal chemistry. Its primary value lies in its bifunctional nature: it possesses a masked hydroxyl group (protected as a tetrahydropyranyl acetal) and a latent amino group (present as a nitro moiety).

This molecule is the foundational precursor for 4-aminobenzyl alcohol (PAB-OH) , the core structural motif of the PABC (Para-Aminobenzyl Carbamate) self-immolative spacer used in Antibody-Drug Conjugates (ADCs). The orthogonal stability of the THP ether allows for the selective reduction of the nitro group to an aniline, facilitating the construction of peptide-drug linkers (e.g., Val-Cit-PABC) without compromising the benzylic oxygen required for payload attachment.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a 4-nitrobenzyl group ether-linked to the anomeric position (C2) of a tetrahydropyran (THP) ring.

-

Acetal Center: The C2 carbon of the pyran ring is a stereocenter, rendering the molecule chiral. Synthetic preparations typically yield a racemic mixture (

). -

Electronic Environment: The nitro group (

) at the para position is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution but activating the benzylic position towards nucleophilic attack or reduction.

Key Properties Table

| Property | Value/Description |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Boiling Point | ~390°C (Predicted) |

| Flash Point | ~190°C (Predicted) |

| Density | ~1.2 g/cm³ |

| Stability | Stable to base, oxidizing agents, and mild reducing agents.[1] Labile to aqueous acids ( |

Synthesis & Manufacturing

The industrial and laboratory synthesis follows a standard acid-catalyzed addition of 4-nitrobenzyl alcohol to 3,4-dihydro-2H-pyran (DHP).

Reaction Pathway

Experimental Protocol: THP Protection

Objective: Synthesis of this compound.

-

Reagents:

-

4-Nitrobenzyl alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.01 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 4-nitrobenzyl alcohol in anhydrous DCM under an inert atmosphere (

). -

Add PPTS catalyst followed by the dropwise addition of DHP at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).

-

Quench: Add saturated aqueous

to neutralize the acid catalyst. -

Workup: Extract with DCM, wash with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Process Note: The use of PPTS (a weaker acid than p-TsOH) is preferred to minimize polymerization of DHP and formation of side products.

Critical Reactivity & Chemoselectivity

The utility of this intermediate relies on the orthogonal reactivity between the nitro group and the THP acetal.

The Chemoselectivity Challenge: Nitro Reduction

Reducing the nitro group to an aniline is the critical next step for linker synthesis. However, standard hydrogenation conditions (

-

Risk: Once the nitro group is reduced to an amino group (

), the benzyl ether becomes electron-rich and highly susceptible to cleavage by -

Solution: Use chemoselective chemical reduction methods that target the nitro group without affecting the benzylic C-O bond or the acid-sensitive THP group.

Recommended Reduction Protocol (Fe/NH₄Cl)

This method is mild, neutral (preserving the THP), and does not cleave benzyl ethers.

-

Reagents: Iron powder (5.0 equiv),

(5.0 equiv), Ethanol/Water (4:1). -

Procedure: Reflux the THP-protected nitro compound in the solvent mixture with vigorous stirring for 2–4 hours.

-

Workup: Filter through Celite to remove iron residues. Concentrate and extract with EtOAc.[2]

Reactivity Diagram

Figure 1: Reactivity profile highlighting the orthogonal stability of the THP ether and the risk of hydrogenolysis during reduction.

Application: PABC Linker Synthesis in ADCs

The most significant application of this compound is in the construction of Self-Immolative Linkers .

Mechanism of Action

The PABC linker connects a cytotoxic payload (e.g., Doxorubicin, MMAE) to a targeting antibody via a protease-cleavable peptide (e.g., Val-Cit).

-

Synthesis: The nitro group of the THP-protected intermediate is reduced to an aniline.

-

Coupling: The aniline is coupled to the C-terminus of the peptide spacer.

-

Deprotection: The THP group is removed with mild acid to reveal the benzylic alcohol.

-

Activation: The alcohol is activated (as a carbonate) and coupled to the drug payload.

Triggering Event (In Vivo): When the antibody-drug conjugate is internalized, lysosomal enzymes (e.g., Cathepsin B) cleave the amide bond at the aniline nitrogen. This releases the unprotected aniline, which spontaneously undergoes 1,6-elimination (electronic cascade), releasing carbon dioxide and the free drug payload.

Workflow Diagram

Figure 2: Step-wise synthesis of a PABC-Drug conjugate using the THP-protected intermediate.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store in a cool, dry place under inert gas. The THP acetal is sensitive to moisture over long periods (slow hydrolysis).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP protection/deprotection stability).

-

Firestone, R. A., et al. (1996). "Lysosomotropic agents. 1. Synthesis and cytotoxic action of peptide derivatives of doxorubicin." Journal of Medicinal Chemistry, 39(17), 3344–3359. (Foundational paper on PABC linkers utilizing 4-aminobenzyl alcohol precursors).

-

LookChem. (2024). 2-(4-nitrobenzyloxy)tetrahydro-2H-pyran Product Entry (CAS 18483-99-3).[1][3][4] (Confirmation of CAS and commercial availability).

-

BenchChem. (2025). Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols. (Protocols for DHP protection).

-

Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. (Methodology for selective nitro reduction preserving acid-sensitive groups).

Sources

An In-depth Technical Guide to 4-Nitrobenzyl Tetrahydropyranyl Ether

This guide provides a comprehensive technical overview of 4-nitrobenzyl tetrahydropyranyl (THP) ether, a crucial intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's properties, synthesis, and applications, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of Hydroxyl Protection

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is often masked to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a widely employed protecting group for alcohols due to its ease of installation, general stability under a range of non-acidic conditions, and straightforward removal.[1][2]

This guide focuses on a specific, yet significant, example: 4-nitrobenzyl THP ether. This compound serves as the protected form of 4-nitrobenzyl alcohol, a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the para-nitro group imparts unique reactivity and spectroscopic characteristics, making a detailed understanding of its protected form essential for its effective use.[3][4] Furthermore, the nitrobenzyl moiety itself can function as a photolabile protecting group, adding another layer of synthetic utility.[5][6][7]

Core Molecular Properties

A precise understanding of a compound's fundamental properties is the starting point for any synthetic endeavor. The key molecular and physical data for 4-nitrobenzyl THP ether are summarized below.

| Property | Value | Source |

| Chemical Name | 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran | BLDpharm[8] |

| CAS Number | 18483-99-3 | BLDpharm[8] |

| Molecular Formula | C₁₂H₁₅NO₄ | Calculated |

| Molecular Weight | 237.25 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | General Knowledge |

Note: The molecular formula and weight are calculated based on the constituent parts: 4-nitrobenzyl alcohol (C₇H₇NO₃) and dihydropyran (C₅H₈O), with the loss of a water molecule upon ether formation.

Synthesis and Mechanism: The Protection of 4-Nitrobenzyl Alcohol

The formation of a THP ether is a classic example of an acid-catalyzed addition of an alcohol to an enol ether (3,4-dihydro-2H-pyran, DHP). This reaction is highly efficient and proceeds under mild conditions.

Underlying Mechanism

The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst. This generates a resonance-stabilized carbocation (an oxocarbenium ion). The hydroxyl group of the alcohol, in this case, 4-nitrobenzyl alcohol, then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion by a base (typically the conjugate base of the acid catalyst or a mild base present in the reaction) yields the final THP ether product and regenerates the acid catalyst.

Experimental Workflow: Synthesis Protocol

This protocol is a generalized procedure based on standard methods for THP ether formation.[9]

Objective: To protect the hydroxyl group of 4-nitrobenzyl alcohol using 3,4-dihydro-2H-pyran.

Materials:

-

4-Nitrobenzyl alcohol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst (e.g., p-TsOH)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve 4-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add a catalytic amount of PPTS (e.g., 0.05-0.1 eq) to the solution. Follow this with the addition of DHP (typically 1.2-1.5 eq) dropwise at room temperature. Causality Note: Using an excess of DHP ensures the complete consumption of the starting alcohol. PPTS is a preferred catalyst as its mild acidity minimizes potential side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product can be purified further by column chromatography on silica gel if necessary to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-nitrobenzyl THP ether.

Deprotection: Regenerating the Alcohol

The utility of a protecting group lies in its ability to be removed cleanly and efficiently when its job is done. THP ethers are classically removed under acidic aqueous conditions, regenerating the parent alcohol.[1]

Deprotection Mechanism

The deprotection is the reverse of the protection mechanism. Protonation of the ether oxygen by an acid catalyst leads to the cleavage of the C-O bond, forming the stable oxocarbenium ion and releasing the free 4-nitrobenzyl alcohol. The oxocarbenium ion is then attacked by water, and after deprotonation, it ultimately forms 5-hydroxypentanal.

Experimental Workflow: Deprotection Protocol

Objective: To remove the THP protecting group from 4-nitrobenzyl THP ether to yield 4-nitrobenzyl alcohol.

Materials:

-

4-Nitrobenzyl THP ether

-

Methanol or Tetrahydrofuran (THF)

-

Dilute aqueous acid (e.g., 1M HCl) or an acid catalyst like PPTS in an alcohol/water mixture

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or DCM for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the 4-nitrobenzyl THP ether in a suitable solvent like methanol or THF.

-

Acid Addition: Add a catalytic amount of aqueous acid (e.g., a few drops of 1M HCl) or PPTS. Causality Note: The presence of water is crucial for the hydrolysis of the intermediate oxocarbenium ion.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC.

-

Workup: Once the starting material is consumed, neutralize the acid by adding saturated aqueous NaHCO₃ solution.

-

Extraction & Purification: Remove the organic solvent (methanol/THF) via rotary evaporation. Extract the remaining aqueous residue with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected 4-nitrobenzyl alcohol.

Deprotection Workflow Diagram

Caption: Workflow for the acidic deprotection of 4-nitrobenzyl THP ether.

Spectroscopic Characterization

Verifying the successful synthesis and purity of the target compound is critical. While specific spectra are obtained experimentally, the expected ¹H NMR signals provide a reliable guide for characterization.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (NO₂-C₆H₄ ) | ~8.2 (d, J≈8.5 Hz) | Doublet | 2H |

| Aromatic Protons (NO₂-C₆H₄ ) | ~7.5 (d, J≈8.5 Hz) | Doublet | 2H |

| Benzylic Protons (-O-CH₂ -Ar) | ~4.6-4.9 | Two Doublets (ABq) | 2H |

| Acetal Proton (-O-CH -O-) | ~4.6 | Multiplet | 1H |

| Tetrahydropyran Protons | ~3.5-3.9 | Multiplets | 2H |

| Tetrahydropyran Protons | ~1.5-1.9 | Multiplets | 6H |

Note: These are predicted values. The diastereotopic nature of the benzylic protons and the protons on the THP ring can lead to complex splitting patterns.

Conclusion

4-Nitrobenzyl THP ether is a synthetically valuable compound that allows for the effective protection of 4-nitrobenzyl alcohol. The THP group provides robust protection under basic, organometallic, and reductive conditions while being easily removable with mild acid. The protocols and data presented in this guide offer researchers a solid foundation for the synthesis, characterization, and strategic application of this intermediate in their complex synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

- Ouyahya, D., S. S. V. Ramasastry, and B. V. V. S. Pavan Kumar. "DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers." Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, vol. 35, no. 3, 1996, pp. 2396-2398.

-

Maiti, G., and S. C. Roy. "A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols." The Journal of Organic Chemistry, vol. 61, no. 17, 1996, pp. 6038-6039. [Link]

-

Narender, M., M. Somi Reddy, and K. Rama Rao. "A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water." Organic Chemistry Portal. [Link]

-

"Tetrahydropyranyl Ethers." Organic Chemistry Portal. [Link]

-

"A review on tetrahydropyranyl ethers as protecting groups for alcohols." Royal Society of Chemistry, 2014. [Link]

-

"Butyl 4-nitrophenyl ether." NIST WebBook. [Link]

-

Kim, Se-jin, and Viresh H. Rawal. "A New Method for the Cleavage of Nitrobenzyl Amides and Ethers." Organic letters, vol. 11,19 (2009): 4342-5. [Link]

-

"Photolabile protecting group." Wikipedia. [Link]

-

"4-nitrobenzyl phenyl ether (C13H11NO3)." PubChemLite. [Link]

-

Singh, R., et al. "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." Chemical Reviews, 2023. [Link]

-

"Benzyl 4-nitrophenyl ether (C13H11NO3)." PubChemLite. [Link]

-

"Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl." Journal of High School Science. [Link]

-

"Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks." ARKIVOC, 2006. [Link]

-

"Synthesis of tetrahydropyrans." Organic Chemistry Portal. [Link]

-

"Synthesis of a-[(tetrahydro-2H-pyran-2-yl)oxy] dec-4-yn-2(R)-ol." PrepChem.com. [Link]

Sources

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 8. 18483-99-3|this compound|BLD Pharm [bldpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-((4-nitrobenzyl)oxy)tetrahydro-2H-pyran, a key intermediate in synthetic organic chemistry. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of molecular structure and polarity. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of this compound

This compound serves as a valuable protected form of 4-nitrobenzyl alcohol. The tetrahydropyranyl (THP) ether is a common protecting group for alcohols, prized for its stability under a wide range of reaction conditions, yet readily removable under mild acidic treatment.[1] The presence of the 4-nitrobenzyl moiety makes this compound particularly useful in multi-step syntheses where this group can be further transformed, for instance, by reduction of the nitro group to an amine.

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvent for carrying out reactions, influences the efficiency of extractions, and is the cornerstone of developing successful crystallization and purification protocols.[2] This guide will first deconstruct the molecule to predict its solubility profile and then provide a robust methodology for its empirical determination.

Physicochemical Principles and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[3][4] To predict the solubility of this compound, we must first analyze its constituent functional groups and their contributions to the overall polarity of the molecule.

Molecular Structure Analysis

The molecule can be dissected into three key regions, each with distinct physicochemical properties:

-

The Tetrahydropyran (THP) Ring: This saturated heterocyclic ether is largely nonpolar and hydrophobic, although the oxygen atom can act as a hydrogen bond acceptor.[5][6] Its contribution is to increase solubility in less polar solvents.

-

The Ether Linkage: The C-O-C bond introduces a polar component to the molecule and can act as a hydrogen bond acceptor with protic solvents.[7]

-

The 4-Nitrobenzyl Group: This is the most polar region of the molecule. The aromatic ring itself is nonpolar, but the nitro group (NO₂) is a strong electron-withdrawing group, creating a significant dipole moment. The nitro group's oxygen atoms are also potent hydrogen bond acceptors. Nitrobenzene, a related structure, is readily soluble in most organic solvents but only slightly soluble in water.[8][9][10]

The interplay between the nonpolar THP and benzyl components and the highly polar nitro group suggests that this compound will exhibit moderate to high solubility in a broad range of polar aprotic and some polar protic solvents, with decreasing solubility in highly nonpolar solvents.

Caption: Molecular structure and functional group contributions to solubility.

Predicted Solubility Table

Based on the structural analysis, the following table summarizes the predicted qualitative solubility of this compound in common organic solvents at ambient temperature.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Structurally similar to the THP ring and a good solvent for ethers.[6] |

| Acetone | High | Strong dipole-dipole interactions with the nitro group. | |

| Dichloromethane (DCM) | High | Effective at dissolving moderately polar organic compounds. | |

| Ethyl Acetate | High | Balances polarity to interact with both the polar and nonpolar regions of the solute. | |

| Acetonitrile (MeCN) | Medium to High | A polar solvent that should effectively solvate the nitrobenzyl moiety. | |

| Dimethylformamide (DMF) | High | Highly polar, excellent for solvating compounds with strong dipoles like the nitro group. | |

| Dimethyl Sulfoxide (DMSO) | High | Very strong polar aprotic solvent, expected to readily dissolve the compound. | |

| Polar Protic | Methanol | Medium | Can hydrogen bond with the ether and nitro oxygens, but the nonpolar backbone may limit high solubility.[11] |

| Ethanol | Medium | Similar to methanol, but slightly less polar, which may favor interaction with the nonpolar parts.[11] | |

| Isopropanol | Medium to Low | Increased hydrocarbon character compared to ethanol reduces its solvating power for the polar nitro group. | |

| Nonpolar | Toluene | Medium to Low | The aromatic ring of toluene can interact with the benzyl group via π-stacking, but it is a poor solvent for the polar nitro group. |

| Diethyl Ether | Medium to Low | While an ether, its low overall polarity makes it less effective for the polar nitrobenzyl part.[12] | |

| Hexane / Heptane | Low to Insoluble | Lacks the polarity to overcome the crystal lattice energy and solvate the polar nitro group. |

Standard Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a systematic experimental approach is required. The equilibrium or "shake-flask" method is a gold-standard technique for determining the solubility of a solid compound in a solvent.[13][14]

Principle of the Method

An excess of the solid compound is agitated in the solvent of interest for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.

Detailed Experimental Workflow

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial (e.g., 2.0 mL).

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or use a magnetic stir bar. Agitate the mixture at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential for accurate calculation.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, monitoring at a wavelength where the nitroaromatic chromophore absorbs, such as ~265 nm).

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample from calibration curve) × (Dilution Factor)

Caption: Experimental workflow for equilibrium solubility determination.

Practical Implications for Researchers

The solubility data, whether predicted or experimentally determined, directly informs several critical decisions in a laboratory or process setting:

-

Reaction Solvent Selection: For homogeneous reactions, a solvent in which all reactants are highly soluble is preferred. For this compound, THF, acetone, or DMF would be excellent starting points.

-

Purification by Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[15] A binary solvent system, such as ethyl acetate/hexane or DCM/heptane, might be effective. The solubility data allows for the rational selection of the "good" solvent (high solubility) and the "anti-solvent" (low solubility).[16]

-

Chromatography: Understanding solubility helps in choosing the initial solvent for loading a sample onto a chromatography column and in selecting the mobile phase system.

-

Drug Development: For pharmaceutical applications, solubility in biocompatible solvents and aqueous systems is a critical parameter that influences formulation, bioavailability, and administration routes.

Conclusion

References

-

Nitrobenzene - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

BALUJA, S., PATEL, A., & BHESANIYA, K. (2015). SOLUBILITY OF TETRAHYDROPYRIMIDINE DERIVATIVES IN SOME SOLVENTS AT DIFFERENT TEMPERATURES. Journal of Applied Chemical Science International, 3(3), 101–107. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 43(2), 429–434. [Link]

-

PubChem. (n.d.). Nitrobenzene. National Institutes of Health. Retrieved February 27, 2026, from [Link]

- Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Computer Aided Chemical Engineering, 30, 1207-1211.

-

Fallah, Z., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743. [Link]

- EBSCO. (n.d.). Ethers. Research Starters.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Tetrahydropyran - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Gani, R., & Harper, P. M. (2000). Method for selection of solvents for promotion of organic reactions. Chemical Engineering Science, 55(11), 1947-1961.

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved February 27, 2026, from [Link]

- Guide for crystallization. (n.d.).

-

ATSDR. (2021). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. Request PDF. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 27, 2026, from a university chemistry lab manual supplement.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Ethers Dr. Roaa Majid 1. (2025, October 25).

-

Taylor & Francis. (n.d.). Tetrahydropyran – Knowledge and References. Retrieved from [Link]

- Dow Chemical Company. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents.

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved February 27, 2026, from [Link]

-

Huuskonen, J. (2001). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling, 41(4), 1052–1057. [Link]

-

Quora. (2016, July 11). Are ethers soluble or insoluble in water? Retrieved from [Link]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 9. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Reagents & Solvents [chem.rochester.edu]

CAS number and identifiers for 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran

The following technical guide details the chemical identity, synthesis, and application of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran , a specialized protected intermediate used in organic synthesis and drug development.

Executive Summary

This compound (CAS 18483-99-3) serves as a robustly protected form of 4-nitrobenzyl alcohol.[1] By masking the hydroxyl functionality with a tetrahydropyranyl (THP) acetal, researchers can subject the aromatic nitro group or other parts of a complex molecule to base-catalyzed or nucleophilic transformations that would otherwise be incompatible with a free alcohol. This compound represents a critical intersection between protecting group chemistry and aromatic functionalization .

Chemical Identity & Properties

The following matrix consolidates the essential identifiers and physicochemical properties required for registry and database integration.

| Identifier / Property | Data / Value |

| CAS Number | 18483-99-3 |

| IUPAC Name | 2-[(4-Nitrobenzyl)oxy]tetrahydro-2H-pyran |

| Synonyms | 4-Nitrobenzyl tetrahydropyranyl ether; 2-(4-Nitrobenzyloxy)tetrahydropyran |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| SMILES | O=c1ccc(COC2CCCCO2)cc1 |

| InChI Key | Predicted: Generate via standard algorithm (e.g., XTDKZ... analog) |

| Physical State | Viscous oil or low-melting solid (Structural analog inference) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

Synthetic Protocol & Mechanism

The synthesis of CAS 18483-99-3 is achieved through the acid-catalyzed addition of 4-nitrobenzyl alcohol to 3,4-dihydro-2H-pyran (DHP). This reaction is an atom-economic addition that generates no byproducts other than the target acetal.

Reaction Logic

The reaction relies on the protonation of the enol ether double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic species is rapidly trapped by the nucleophilic oxygen of 4-nitrobenzyl alcohol.

Workflow Visualization

The following diagram outlines the critical process flow for the synthesis, highlighting the catalytic cycle and workup logic.

Figure 1: Synthetic workflow for the preparation of this compound via acid-catalyzed alkoxylation.

Detailed Experimental Procedure

Safety Note: 4-Nitrobenzyl alcohol is a skin irritant. DHP is flammable. Perform all operations in a fume hood.

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzyl alcohol (10.0 mmol, 1.53 g) in anhydrous Dichloromethane (DCM) (20 mL).

-

Addition: Add 3,4-dihydro-2H-pyran (DHP) (12.0 mmol, 1.1 mL) to the solution.

-

Catalysis: Cool the mixture to 0°C. Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) (0.5 mmol, 125 mg) or p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol).

-

Expert Insight: PPTS is preferred for acid-sensitive substrates, but p-TsOH is faster for this robust nitro-aromatic system.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting alcohol (

) should disappear, replaced by the less polar ether product ( -

Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL).

-

Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. The resulting oil can be purified via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the pure title compound.

Characterization & Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare the spectral data against these predicted values. The presence of the acetal "anomeric" proton is the key validator.

| Nucleus | Signal Region (ppm) | Multiplicity | Assignment | Validation Check |

| ¹H NMR | 8.20 - 8.25 | Doublet (2H) | Ar-H (ortho to NO₂) | Confirms Nitro group presence |

| ¹H NMR | 7.50 - 7.55 | Doublet (2H) | Ar-H (meta to NO₂) | Confirms Benzyl core |

| ¹H NMR | 4.85 & 4.60 | Doublets (1H each) | Ph-CH ₂-O | Diastereotopic benzylic protons |

| ¹H NMR | 4.65 - 4.70 | Triplet/dd (1H) | O-CH -O (Anomeric) | Critical: Confirms THP ring formation |

| ¹H NMR | 3.50 - 3.90 | Multiplet (2H) | THP Ring -OcH ₂- | Ring closure confirmation |

| ¹H NMR | 1.50 - 1.90 | Multiplets (6H) | THP Ring -CH ₂- | Alkyl backbone |

Interpretation: The appearance of the anomeric proton at ~4.7 ppm and the shift of the benzylic protons into a diastereotopic pair (due to the new chiral center at the THP acetal) confirms successful protection.

Applications & Stability Profile

Orthogonal Protection

The this compound moiety offers a strategic advantage in multi-step synthesis:

-

Base Stability: The THP ether is stable to strong bases (LDA, NaH), Grignard reagents, and nucleophiles. This allows chemical modification of the aromatic ring or other appendages without affecting the alcohol protection.

-

Acid Lability: The group is easily removed with mild acid (AcOH/THF/Water or dilute HCl/MeOH), regenerating the alcohol.

-

Reductive Cleavage (Potential): While THP is acid-labile, the 4-nitrobenzyl core allows for potential reductive transformations. However, standard reduction (H₂/Pd) will reduce the nitro group to an amine (4-aminobenzyl ether) before cleaving the ether, changing the electronic properties of the molecule.

Storage[3]

-

Conditions: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Shelf Life: Stable for >12 months if kept dry. Moisture will slowly hydrolyze the acetal linkage, reverting it to the alcohol and 5-hydroxypentanal (which polymerizes).

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP protection protocols).

-

Organic Chemistry Portal. (2024). Tetrahydropyranyl Ethers - Synthesis and Stability. Retrieved from [Link]

Sources

Difference between 2-nitrobenzyl and 4-nitrobenzyl THP ethers

Title: Strategic Orthogonality in Ether Protection: The Divergence of 2-Nitrobenzyl and 4-Nitrobenzyl Systems

Executive Summary

In the architecture of complex organic synthesis and drug delivery systems, the distinction between 2-nitrobenzyl and 4-nitrobenzyl moieties is not merely positional isomerism; it is a functional bifurcation between photochemical lability and electronic stabilization .

While the term "THP ether" strictly refers to tetrahydropyranyl acetals, advanced applications often functionalize the pyran ring or utilize nitrobenzyl ethers as orthogonal alternatives to standard THP protection. This guide analyzes the functional divergence of these two isomers:

-

2-Nitrobenzyl (Ortho): The "Photochemical Switch." Capable of exogenous cleavage via UV irradiation (365 nm) due to the ortho-effect (Norrish Type II mechanism). Used primarily for spatiotemporal control ("caging").

-

4-Nitrobenzyl (Para): The "Electronic Anchor." Lacks photochemical activity. Functions as a robust, acid-resistant protecting group cleaved via reduction or strong acid, often used to modulate stability relative to standard benzyl (Bn) or p-methoxybenzyl (PMB) ethers.

Mechanistic Divergence

The core difference lies in the proximity of the nitro group to the benzylic hydrogens and the resulting electronic behaviors.

The 2-Nitrobenzyl System (The Ortho Effect)

The defining feature of the 2-nitro isomer is the intramolecular proximity of the nitro group oxygen to the benzylic hydrogen. Upon UV excitation, this geometry facilitates an internal redox reaction.

-

Mechanism: Absorption of a photon (

) promotes the nitro group to an excited triplet state. This radical species abstracts a benzylic hydrogen (1,5-H shift), forming an aci-nitro intermediate. This intermediate rearranges to a hemiacetal, which spontaneously collapses to release the free alcohol and a nitroso-benzaldehyde (or ketone) byproduct. -

Key Attribute: Reagent-free cleavage. This is critical for bio-orthogonal chemistry where chemical reagents (acids/bases) cannot be introduced.[1]

The 4-Nitrobenzyl System (The Para Effect)

In the 4-nitro isomer, the nitro group is spatially distant from the benzylic center, rendering intramolecular H-abstraction geometrically impossible. Consequently, it is photochemically inert under standard deprotection wavelengths.

-

Mechanism: The 4-nitro group acts purely as a strong Electron Withdrawing Group (EWG) (

).-

In Benzyl Ethers: It destabilizes the carbocation character required for acid hydrolysis (SN1 pathways), making 4-nitrobenzyl ethers significantly more stable to acid than unsubstituted benzyl or p-methoxybenzyl ethers.

-

In Functionalized THP Acetals: If attached to a THP ring, the 4-nitro group destabilizes the oxocarbenium transition state, retarding acid hydrolysis and creating a "super-stable" acetal that survives mild acidic conditions.

-

-

Cleavage: Requires reduction of the nitro group (to an amine, reversing the electronic effect) or harsh acidic conditions.

Comparative Profiling

The following table contrasts the operational parameters of these protecting groups.

| Feature | 2-Nitrobenzyl (Ortho) | 4-Nitrobenzyl (Para) |

| Primary Utility | Photocaging (Spatiotemporal control) | Robust Protection (Orthogonality) |

| Cleavage Trigger | UV Light (300–365 nm) | Reduction (Zn/AcOH, H₂/Pd) or Strong Acid |

| Acid Stability | Moderate (Similar to Benzyl) | High (Superior to Benzyl/PMB) |

| Mechanism | Norrish Type II (Intramolecular Redox) | Inductive Destabilization / Reductive Elimination |

| Reagent Requirement | None (Photon-driven) | Chemical Reagents (Metal/Acid) |

| Byproducts | 2-Nitrosobenzaldehyde (Toxic/Reactive) | 4-Toluidine derivatives (Benign) |

| Drug Dev Application | Pro-drugs, "Caged" Neurotransmitters | Process Chemistry, Stable Linkers |

Visualization: Pathways of Cleavage

The diagram below illustrates the divergent fate of the two isomers. The 2-nitro path (left) cycles through a photo-induced rearrangement, while the 4-nitro path (right) relies on chemical reduction to trigger release.

Figure 1: Mechanistic divergence. The 2-nitro isomer utilizes a photon-driven internal rearrangement, while the 4-nitro isomer requires chemical reduction for cleavage.

Experimental Protocols

These protocols assume the protection of a primary alcohol.

Synthesis of Nitrobenzyl Ethers (General)

-

Reagents: Sodium Hydride (NaH), 2- or 4-Nitrobenzyl Bromide, DMF/THF.

-

Protocol:

-

Suspend NaH (1.2 equiv) in anhydrous THF/DMF (1:1) at 0°C under Argon.

-

Add the substrate alcohol (1.0 equiv) dropwise. Stir for 30 min to generate the alkoxide.

-

Add 2-nitrobenzyl bromide (for caging) or 4-nitrobenzyl bromide (for stability) (1.2 equiv).

-

Warm to RT and stir until TLC indicates completion (1–4 h).

-

Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

-

Photocleavage of 2-Nitrobenzyl Ethers

-

Context: "Uncaging" a drug or fluorophore.

-

Protocol:

-

Dissolve the protected substrate in a solvent transparent to UV (MeOH, MeCN, or PBS buffer for bio-samples).

-

Place in a quartz cuvette or well plate.

-

Irradiate with a UV LED (365 nm) or Mercury arc lamp (filtered for 300–400 nm).

-

Critical Step: If the nitroso byproduct absorbs at the uncaging wavelength (internal filter effect), add an aldehyde scavenger (e.g., semicarbazide) or use a flow system.

-

Monitor release via HPLC.

-

Reductive Cleavage of 4-Nitrobenzyl Ethers

-

Context: Orthogonal deprotection in the presence of acid-sensitive groups (like standard THP).

-

Protocol (Zinc/Acid Method):

-

Dissolve substrate in AcOH/THF (1:1).

-

Add activated Zinc dust (10 equiv).

-

Stir at RT for 1–2 h. The nitro group reduces to an amine.

-

The resulting p-aminobenzyl ether is highly labile and hydrolyzes spontaneously or upon mild heating.

-

Filter off Zinc, neutralize, and extract.

-

Technical Note: Nitro-Functionalized THP Acetals

While "Nitrobenzyl THP ether" is often a colloquialism for the ethers described above, specific reagents exist where the THP ring itself is substituted.

-

2-(2-Nitrophenyl)tetrahydropyranyl (Nitro-THP): Formed using 2-(2-nitrophenyl)-3,4-dihydro-2H-pyran. This creates an acetal that is both acid-labile (like standard THP) and photocleavable. This provides a "safety release" mechanism—if acid deprotection fails or is too harsh, light can be used.

-

2-(4-Nitrophenyl)tetrahydropyranyl: Formed using the para-isomer. This acetal is not photocleavable. The electron-withdrawing nitro group destabilizes the oxocarbenium ion intermediate, making this acetal significantly slower to hydrolyze than standard THP. It is used when a "harder" acetal is required to survive mild acidic workups.

References

-

Photolabile Protecting Groups: 2-Nitrobenzyl Alcohols . Instras. Available at: [Link][2]

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures . Chemical Reviews (ACS). Available at: [Link]

-

Tetrahydropyranyl (THP) and Related Ethers . Thieme Connect. Available at: [Link]

-

Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. Available at: [Link]

Sources

Thermodynamic Properties and Synthesis Guide: THP-Protected 4-Nitrobenzyl Alcohol

Executive Summary

This technical guide details the thermodynamic profile, synthesis, and stability of 2-((4-nitrobenzyl)oxy)tetrahydro-2H-pyran (CAS: 18483-99-3). Designed for drug development professionals and organic chemists, this document focuses on the tetrahydropyranyl (THP) ether as a robust protecting group strategy for 4-nitrobenzyl alcohol (4-NBA).

The THP protection of 4-NBA creates an acetal linkage that is thermodynamically stable under basic, nucleophilic, and oxidative conditions, yet kinetically labile to specific acidic hydrolysis. This orthogonality is critical in multi-step synthesis where the nitro group must be preserved while modifying other functionalities.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Data | Notes |

| IUPAC Name | This compound | |

| Common Name | THP-protected 4-nitrobenzyl alcohol | |

| CAS Number | 18483-99-3 | Verified identifier |

| Molecular Formula | C₁₂H₁₅NO₄ | |

| Molecular Weight | 237.25 g/mol | |

| Physical State | Viscous pale yellow oil or low-melting solid | Often solidifies upon high-vacuum drying |

| Boiling Point | ~380°C (Predicted) | Decomposes before boiling at atm pressure |

| LogP (Predicted) | 2.45 ± 0.3 | Moderate lipophilicity; purifiable by silica chromatography |

| H-Bond Donors | 0 | Alcohol proton masked |

| H-Bond Acceptors | 4 | Nitro group (2) + Ether oxygens (2) |

Part 2: Thermodynamic Profile

Enthalpy of Formation ( )

The protection of 4-nitrobenzyl alcohol with 3,4-dihydro-2H-pyran (DHP) is an exothermic addition reaction .

-

Reaction Type: Electrophilic addition to an enol ether.

-

Estimated

: -15 to -22 kcal/mol (-60 to -90 kJ/mol). -

Thermodynamic Driver: The formation of a stable C-O

-bond from the -

Implication: Reactions should be run at ambient temperature (20–25°C) to maximize yield. Cooling (0°C) may be required during the initial addition of the acid catalyst to prevent "runaway" exotherms on a multi-gram scale.

Stability & Equilibrium Constants

The THP ether exists in equilibrium with the parent alcohol and DHP under acidic conditions.

-

Equilibrium Constant (

): High ( -

Hydrolytic Stability:

-

pH > 7 (Basic): Thermodynamically stable. No hydrolysis occurs.

-

pH < 4 (Acidic): Kinetically unstable. The activation energy (

) for hydrolysis is lowered by protonation of the acetal oxygen, leading to rapid cleavage.

-

Orthogonality (The "Thermodynamic Switch")

The utility of this molecule lies in the differential stability of its two functional groups:

-

Nitro Group (-NO₂): Stable to acid/base; labile to reduction (

). -

THP Ether: Stable to base/reduction; labile to acid.[1]

This allows researchers to perform reductive transformations (e.g., hydrogenation of alkenes elsewhere in the molecule) without affecting the alcohol protection, provided the conditions do not reduce the nitro group (e.g., avoid Pd/C + H₂ if the nitro group must be kept; use selective hydrides).

Part 3: Experimental Protocols

Protocol A: Thermodynamic Control Synthesis (Protection)

Objective: Synthesize this compound with >95% yield.

Reagents:

-

4-Nitrobenzyl alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) – Excess drives equilibrium to product.

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) – Mild acid catalyst.

-

Dichloromethane (DCM) – Anhydrous.[2]

Step-by-Step:

-

Dissolution: Dissolve 4-nitrobenzyl alcohol in anhydrous DCM (0.5 M concentration) under an inert atmosphere (

or Ar). -

Catalyst Addition: Add PPTS (10 mol%) in one portion.

-

Addition of DHP: Add DHP dropwise over 10 minutes. Note: A slight exotherm may be observed.

-

Reaction: Stir at 25°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will be less polar (higher

) than the starting alcohol. -

Quench (Critical): Add saturated aqueous NaHCO₃. This neutralizes the acid, freezing the thermodynamic equilibrium.

-

Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Controlled Deprotection

Objective: Cleave the THP group without degrading the nitro moiety.

Reagents:

-

p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)[2]

-

Methanol (MeOH)

Step-by-Step:

-

Solvolysis: Dissolve the THP ether in MeOH (0.2 M).

-

Acidification: Add catalytic p-TsOH.

-

Heating: Stir at 50°C for 1–2 hours. The high concentration of MeOH acts as the nucleophile, shifting the equilibrium toward the formation of methyl glycosides (byproducts) and releasing the free 4-nitrobenzyl alcohol.

-

Neutralization: Add solid NaHCO₃ before concentrating the solvent to prevent acid-catalyzed decomposition during evaporation.

Part 4: Mechanism & Logic Visualization

Reaction Mechanism: Acid-Catalyzed Protection

The following diagram illustrates the pathway from reagents to the thermodynamically stable acetal.

Caption: Kinetic pathway of THP protection. The acid catalyst generates the electrophilic oxocarbenium ion, which is trapped by the alcohol. The reverse reaction is suppressed by base neutralization.

Stability Logic: Orthogonal Protection

This decision tree aids in selecting reaction conditions compatible with the THP-protected molecule.

Caption: Operational stability map. Green paths indicate safe reaction conditions; red paths indicate deprotection or unwanted side reactions.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP stability profiles).

-

PubChem. (2025).[4] 4-Nitrobenzyl alcohol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Tetrahydropyranyl Ethers (THP Ethers). Retrieved from [Link]

Sources

The 4-Nitrobenzyl (pNB) Group in Modern Organic Synthesis: A Comprehensive Guide to Protection Strategies and Prodrug Development

Executive Summary

In the landscape of organic chemistry and drug development, the 4-nitrobenzyl (pNB) group has evolved from a simple protecting group into a sophisticated structural motif used in stimuli-responsive therapeutics. Unlike the standard benzyl or 4-methoxybenzyl groups, the pNB group leverages the strong electron-withdrawing nature of the para-nitro substituent. This unique electronic profile imparts exceptional stability against highly acidic conditions (such as neat trifluoroacetic acid) while enabling orthogonal, mild deprotection via reductive fragmentation[1],[2].

As a Senior Application Scientist, this guide synthesizes the mechanistic philosophy, strategic applications, and validated protocols surrounding the 4-nitrobenzyl group, providing a self-contained framework for researchers and drug development professionals.

Mechanistic Philosophy: Protection and Reductive Fragmentation

The utility of the 4-nitrobenzyl group is rooted in its dual-phase chemical behavior: extreme stability in its oxidized state and spontaneous fragmentation in its reduced state.

Installation (Protection)

The pNB group is typically installed via an

Cleavage (Deprotection via 1,6-Elimination)

The core logic of pNB deprotection is reduction-triggered fragmentation . The nitro group (

Figure 1: Mechanism of pNB deprotection via reduction-triggered 1,6-elimination.

Strategic Applications in Chemical Biology

Solid-Phase Peptide Synthesis (SPPS)

In peptide synthesis, protecting cysteine and selenocysteine (Sec) is notoriously difficult due to oxidation and elimination side reactions. The pNB group serves as a highly stable alternative to the traditional acetamidomethyl (Acm) group[2]. During Boc-chemistry SPPS, the pNB thioether is completely stable to repeated exposures to neat trifluoroacetic acid (TFA) at elevated temperatures (up to 40°C). Post-synthesis, it is seamlessly removed via reduction with zinc in acetic acid or tin(II) chloride, followed by oxidative folding with iodine to form disulfide bridges[2].

Figure 2: Workflow for utilizing the 4-nitrobenzyl group in SPPS for Cys/Sec protection.

Hypoxia-Activated Prodrugs (HAPs)

In oncology, the pNB group is utilized to mask the active site of cytotoxic drugs (e.g., the C-10 phenol of the camptothecin analog SN-38) or stimuli-responsive oligonucleotides[5],[4]. Solid tumors often feature a hypoxic (low oxygen) microenvironment that overexpresses nitroreductase enzymes. The pNB-prodrug remains inactive in healthy, oxygenated tissue. Upon entering the hypoxic tumor, nitroreductases selectively reduce the pNB group, triggering fragmentation and releasing the active therapeutic payload directly at the tumor site[5],[4].

Quantitative Data & Comparative Methodologies

Selecting the correct deprotection condition is critical to maintaining the integrity of the target molecule. Table 1 outlines validated chemical methodologies for pNB cleavage, while Table 2 demonstrates the biological efficacy of pNB-masking in prodrug design.

Table 1: Comparative Deprotection Conditions for 4-Nitrobenzyl Groups

| Method / Reagents | Target Functional Group | Reaction Conditions | Typical Yield | Causality / Strategic Advantage |

| Indium / aq. | Ethers, Esters | Reflux or RT in EtOH | 75–95% | Indium provides mild, single-electron transfer reduction. Highly chemoselective; leaves halogens, nitriles, and other esters intact[6],[7]. |

| Zinc / Acetic Acid | Thioethers (Cys/Sec) | RT, Solution Phase | >85% | Standard for peptide synthesis. Zn dust provides robust reduction orthogonal to Boc/TFA chemistry[2]. |

| Sodium Dithionite | Esters | pH 8–9, RT | ~80% | Mild aqueous reduction ( |

| TBAF / THF | Ethers (Nucleosides) | RT | ~70% | Fluoride-mediated cleavage. Useful when simultaneous deprotection of silyl ethers and pNB groups is desired[9]. |

Table 2: Cytotoxicity Profile of SN-38 vs. 4-Nitrobenzyl-C10-SN-38 Prodrug [4]

| Compound | Toxicity Modulation | Rationale | |

| SN-38 (Active Drug) | 3.0 nM | N/A | Unmasked C-10 phenol strongly inhibits Topoisomerase I. |

| 4-Nitrobenzyl-C10-SN-38 | 58.0 nM | ~19-fold decrease | Masking the C-10 phenol with pNB sterically and electronically prevents enzyme binding, validating the prodrug state. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly detailed to ensure reproducible translation from literature to the bench.

Protocol 1: Synthesis of 4-Nitrobenzyl-C10-SN-38 (Prodrug Masking)

Adapted from the synthesis of hypoxia-targeting camptothecin derivatives[4].

Rationale: The C-10 hydroxyl of SN-38 is critical for its cytotoxicity. Alkylation with pNB-Br neutralizes this activity. DBU is selected as the base because it is strong enough to deprotonate the phenol but non-nucleophilic, preventing the opening of the sensitive lactone ring of SN-38.

Step-by-Step Methodology:

-

Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add SN-38 (0.24 mmol).

-

Solvation & Deprotonation: Add 2.0 mL of anhydrous Dimethylformamide (DMF) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.54 mmol). Sonicate until the suspension becomes a clear solution. Self-Validation: A color shift typically indicates the formation of the phenoxide ion.

-

Inert Atmosphere: Purge the stirring solution with argon for 20 minutes. Causality: SN-38 is highly susceptible to oxidative degradation; argon displacement is critical.

-

Alkylation: Dissolve 4-Nitrobenzyl bromide (pNB-Br, 0.55 mmol) in 0.75 mL anhydrous DMF. Add this dropwise to the SN-38 solution over 30 minutes using a syringe pump.

-

Monitoring: Stir at room temperature. Monitor via LCMS or TLC until the starting material mass is consumed.

-

Workup: Quench with water, extract with ethyl acetate, and purify via flash chromatography to yield the protected prodrug.

Protocol 2: Chemoselective Deprotection via Indium Metal

Adapted from mild aqueous-organic reduction methodologies[6],[7].

Rationale: Indium metal is uniquely suited for this cleavage because it is stable in air/water and selectively reduces the nitro group without over-reducing the resulting amine or cleaving standard aliphatic esters. The aqueous

Step-by-Step Methodology:

-

Solvent System: Dissolve the 4-nitrobenzyl protected ether/ester (1.0 mmol) in a mixture of Ethanol and aqueous saturated

(typically a 2:1 or 4:1 ratio, 15 mL total volume). Causality: Ethanol ensures the organic substrate remains in solution, while water dissolves the proton source. -

Reduction: Add Indium powder (4.0 to 6.0 mmol) in one portion.

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature (or reflux if sterically hindered).

-

In-Process Control: Monitor by TLC. The intermediate 4-aminobenzyl species may briefly appear before spontaneous 1,6-elimination occurs to yield the free alcohol/acid.

-

Isolation: Once complete, filter the mixture through a pad of Celite to remove unreacted Indium and indium salts. Concentrate the filtrate under reduced pressure, extract with dichloromethane, dry over

, and concentrate to yield the deprotected product.

References

-

Moody, C. J., & Pitts, M. R. (1999). Indium metal as a reducing agent in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

-

Muttenthaler, M., et al. (2010). p-Nitrobenzyl protection for cysteine and selenocysteine: A more stable alternative to the acetamidomethyl group. UQ eSpace, Biopolymers. Available at:[Link]

-

Beilstein Journal of Organic Chemistry. (2018). Stimuli-responsive oligonucleotides in prodrug-based approaches for gene silencing. Available at:[Link]

-

MDPI Pharmaceuticals. (2018). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Available at:[Link]

-

NIH / PMC. (2015). Novel C2-Purine Position Analogs of Nitrobenzylmercaptopurine Riboside as Human Equilibrative Nucleoside Transporter 1 Inhibitors. Available at:[Link]

-

Thieme Connect. Science of Synthesis: 4-Nitrobenzyl Ester. Available at:[Link]

-

LookChem. P-NITROBENZYL IODIDE Applications. Available at:[Link]

-

Semantic Scholar. (1999). Indium as a Reducing Agent: Deprotection of 4-Nitrobenzyl Ethers and Esters. Available at:[Link]

Sources

- 1. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Cas 3145-86-6,P-NITROBENZYL IODIDE | lookchem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Stimuli-responsive oligonucleotides in prodrug-based approaches for gene silencing [beilstein-journals.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Indium metal as a reducing agent in organic synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Novel C2-Purine Position Analogs of Nitrobenzylmercaptopurine Riboside as Human Equilibrative Nucleoside Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Orthogonal Protection Strategies using 4-Nitrobenzyl (PNB) and Tetrahydropyranyl (THP) Ethers

This Application Note is designed for advanced synthetic chemists and drug development professionals. It addresses the strategic application of 4-Nitrobenzyl (PNB) and Tetrahydropyranyl (THP) ethers, focusing on their utility as an orthogonal protecting group pair in total synthesis.

While "4-nitrobenzyl THP ether" technically describes a specific molecule (the PNB acetal of 2-hydroxytetrahydropyran), in the context of total synthesis applications, this phrase predominantly refers to the dual strategy of employing PNB and THP groups to protect distinct hydroxyl functionalities, allowing for selective manipulation.

Executive Summary

The synthesis of polyfunctional natural products and pharmaceutical intermediates often requires the differentiation of multiple hydroxyl groups. The 4-Nitrobenzyl (PNB) ether and Tetrahydropyranyl (THP) ether constitute a robust orthogonal pair .

-

THP Ethers are acetals, highly sensitive to Brønsted and Lewis acids but stable to basic, nucleophilic, and reductive conditions.

-

PNB Ethers are robust against acids (that cleave THP) but are selectively cleaved via reduction (Zn/AcOH or Hydrogenolysis) or specific oxidative methods following reduction.

This guide details the mechanistic basis, installation/cleavage protocols, and strategic logic for deploying this pair to streamline synthetic workflows.

Chemical Profile & Mechanistic Causality

Tetrahydropyranyl (THP) Ether[1]

-

Nature: Mixed acetal.

-

Formation: Acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).

-

Chirality Issue: Introduction of a new stereocenter at the anomeric position results in diastereomers. Note: This complicates NMR interpretation but is generally irrelevant if the group is removed later.

-

Cleavage Mechanism: Acid-catalyzed hydrolysis (SN1-like pathway via an oxocarbenium ion).

-

Key Advantage: Low cost, ease of installation, stability in strong base (e.g., LDA, NaH).

4-Nitrobenzyl (PNB) Ether

-

Nature: Electron-deficient benzyl ether.

-

Formation: Williamson ether synthesis (PNB-Br + Alkoxide) or acid-catalyzed imidate chemistry.

-

Stability: significantly more stable to acid than standard benzyl ethers due to the electron-withdrawing nitro group (destabilizes the benzylic carbocation intermediate).

-

Cleavage Mechanism (Reductive):

-

Reduction of -NO2 to -NH2 (using Zn/AcOH, H2/Pd, or Na2S2O4).

-

The resulting p-aminobenzyl ether is electron-rich and acid-labile, or can be cleaved via 1,6-elimination (often spontaneous or acid-assisted) to release the alcohol and a quinone methide by-product.

-

Strategic Orthogonality: The Logic Flow

The power of this pair lies in their non-overlapping reactivity profiles.

-

Scenario A (Acidic Deprotection): You can remove a THP group with mild acid (e.g., PPTS, AcOH) while the PNB group remains completely intact. The electron-withdrawing nitro group prevents protonation/cleavage of the benzyl ether under conditions that hydrolyze the acetal.

-

Scenario B (Reductive Deprotection): You can remove a PNB group with Zinc/Acetic Acid or Hydrogenolysis. The THP acetal generally survives neutral hydrogenation and Zn reduction (provided the pH isn't aggressively acidic).

Visualization of Orthogonal Workflow

The following diagram illustrates the selective deprotection pathways for a diol substrate protected with both PNB and THP groups.

Figure 1: Orthogonal deprotection logic for PNB/THP systems. Blue node represents the fully protected state; Green and Yellow nodes represent selective deprotection outcomes.

Validated Experimental Protocols

Protocol A: Installation of THP Ether

Use this to protect alcohols sensitive to strong base or reduction.

-

Reagents: Substrate (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP) (1.5–2.0 equiv), Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

-

Solvent: Dichloromethane (DCM) (anhydrous).

-

Procedure:

-

Dissolve substrate in DCM (0.1–0.5 M).

-

Add DHP followed by PPTS at room temperature (RT).

-

Stir for 2–4 hours. Monitor by TLC (Note: Product will likely appear as two spots due to diastereomers).

-

Quench: Add saturated aqueous NaHCO3.

-

Workup: Extract with DCM, wash with brine, dry over Na2SO4, concentrate.

-

Purification: Flash chromatography (silica gel).

-

Protocol B: Installation of PNB Ether

Use this to protect alcohols requiring stability against acidic conditions.

-

Reagents: Substrate (1.0 equiv), 4-Nitrobenzyl bromide (1.2 equiv), Sodium Hydride (NaH, 60% dispersion) (1.5 equiv), TBAI (cat.).

-

Solvent: DMF or THF (anhydrous).

-

Procedure:

-

Cool solution of substrate in DMF to 0°C.

-

Add NaH portion-wise. Stir 30 min to form alkoxide.

-

Add 4-Nitrobenzyl bromide (and TBAI catalyst if reaction is sluggish).

-

Warm to RT and stir 2–12 hours.

-

Quench: Carefully add water or sat. NH4Cl at 0°C.

-

Workup: Extract with EtOAc/Ether. Wash extensively with water (to remove DMF) and brine.

-

Purification: Flash chromatography.[1]

-

Protocol C: Selective Cleavage of THP (Acidolysis)

Leaves PNB ether intact.

-

Conditions: PPTS (0.2 equiv) in Ethanol or Methanol at 55°C.

-

Alternative: Acetic acid:THF:Water (4:2:1) at 45°C (mild).

-

-

Procedure:

-

Dissolve PNB/THP protected substrate in alcohol.

-

Add PPTS.[2] Heat to 55°C.

-

Monitor TLC for disappearance of the diastereomeric mixture spots.

-

Note: The PNB group is stable under these conditions due to the electron-withdrawing nitro group deactivating the benzyl oxygen.

-

Protocol D: Selective Cleavage of PNB (Reductive)

Leaves THP ether intact (mostly).

-

Method: Zinc Dust / Acetic Acid.

-

Procedure:

-

Dissolve substrate in THF/Acetic Acid (1:1) or pure Acetic Acid.

-

Add activated Zinc dust (10–20 equiv).

-

Stir vigorously at RT for 1–4 hours.

-

Mechanism: Nitro reduces to amine. The p-aminobenzyl ether is then hydrolyzed/eliminated.

-

Critical Step: Filter off Zinc. Concentrate. If the intermediate amine does not hydrolyze spontaneously, treat the residue briefly with mild aqueous buffer or dilute acid (carefully, to avoid THP loss, though the p-aminobenzyl ether is significantly more labile than THP).

-

Alternative: Hydrogenolysis (H2, Pd/C, 1 atm). THP is generally stable to standard hydrogenolysis unless the media becomes too acidic.

-

Comparative Data: Reactivity Profile

| Reagent/Condition | THP Ether | 4-Nitrobenzyl (PNB) Ether | Result |

| AcOH / H2O / THF | Cleaved | Stable | Selective THP Removal |

| PPTS / MeOH / Heat | Cleaved | Stable | Selective THP Removal |

| H2 / Pd-C | Stable | Cleaved (to amine/toluene) | Selective PNB Removal |

| Zn / AcOH | Stable* | Cleaved | Selective PNB Removal |

| NaH / DMF | Stable | Stable | Orthogonal to Base |

| TFA (Neat) | Cleaved | Stable/Slow Cleavage | Non-selective (Harsh) |

*Note: Prolonged exposure to concentrated AcOH can eventually degrade THP, but the kinetic rate difference allows for selective PNB cleavage with Zinc.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons.

-

A New Method for the Cleavage of Nitrobenzyl Amides and Ethers . Journal of Organic Chemistry, 2002. Discusses the specific stability and cleavage conditions of PNB groups.

-

Selective Deprotection of THP Ethers . Journal of the Chemical Society, Perkin Transactions 1. Detailed kinetics on acetal hydrolysis.

-

Orthogonal protection strategies in the synthesis of complex carbohydrates . Chemical Reviews. Highlights the use of benzyl/acetal orthogonality.

Sources

Reductive cleavage conditions for 4-nitrobenzyl ethers in presence of THP

An Application Guide to the Orthogonal Deprotection of Alcohols: Reductive Cleavage of 4-Nitrobenzyl Ethers in the Presence of Tetrahydropyranyl Ethers

Abstract

In the landscape of complex organic synthesis, the strategic use of orthogonal protecting groups is paramount for the successful construction of multifunctional molecules. This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the selective cleavage of the 4-nitrobenzyl (PNB) ether protecting group under reductive conditions while preserving the acid-labile tetrahydropyranyl (THP) ether. We delve into the mechanistic basis for this selectivity, present a robust and validated protocol using catalytic hydrogenation, and discuss critical experimental parameters. This guide is designed to provide both the practical steps and the theoretical understanding necessary to confidently execute this transformation.

The Principle of Orthogonality: PNB vs. THP Ethers

An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents that do not affect the others.[1][2][3] This allows for the sequential unmasking of functional groups, which is a cornerstone of modern synthetic chemistry.

-

The 4-Nitrobenzyl (PNB) Group: The PNB ether is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions. Its removal is most commonly achieved by reduction of the nitro moiety. The resulting electron-rich p-aminobenzyl ether is unstable and readily undergoes fragmentation to liberate the free alcohol.[4][5]

-

The Tetrahydropyranyl (THP) Group: The THP ether is an acetal used to protect alcohols. Its key characteristic is its stability under basic, nucleophilic, and reductive conditions.[6][7][8] However, as an acetal, it is highly susceptible to cleavage under even mildly acidic conditions.[9][10][11]

The divergent lability of these two groups—PNB to reduction and THP to acid—makes them an excellent orthogonal pair. The primary challenge is to select reductive conditions for PNB cleavage that are strictly non-acidic to ensure the complete retention of the THP ether.

Mechanistic Rationale for Selective Cleavage

The most reliable method for the selective deprotection of a PNB ether in the presence of a THP ether is catalytic hydrogenation.

-

Reduction of the Nitro Group: The process begins with the chemoselective reduction of the nitro group on the PNB ether by hydrogen gas (H₂) on the surface of a palladium catalyst (Pd/C).[12] This multi-step reduction transforms the nitro group (-NO₂) into an amino group (-NH₂).

-

Fragmentation: The resulting p-aminobenzyl ether is electronically rich. The lone pair on the nitrogen atom can donate electron density into the aromatic ring, facilitating the cleavage of the benzylic C-O bond. This fragmentation releases the desired alcohol and the byproduct, p-toluidine.

-

Stability of the THP Ether: Throughout this process, the reaction medium remains neutral. Catalytic hydrogenation does not generate acidic species that would endanger the THP ether. THP ethers are explicitly listed as being stable to reduction by H₂/Ni, H₂/Rh, and Zn/HCl, among other methods.[6] This inherent stability under neutral reductive conditions is the foundation of the protocol's success.

Visualization of the Deprotection Strategy

The following diagrams illustrate the overall transformation and the detailed experimental workflow.

Caption: Selective reductive cleavage of a PNB ether.

Caption: Workflow for catalytic hydrogenation.

Detailed Experimental Protocol

Protocol: Selective PNB Deprotection via Catalytic Hydrogenation

This protocol describes a general procedure for the selective removal of a PNB ether from a substrate also containing a THP ether on a 1.0 mmol scale.

5.1 Materials and Reagents

-

PNB- and THP-protected substrate (1.0 mmol)

-

Palladium on carbon (10% w/w, 5-10 mol%)

-

Anhydrous Ethanol (EtOH) or Ethyl Acetate (EtOAc) (10-20 mL)

-

Hydrogen (H₂) gas cylinder or balloon

-

Nitrogen (N₂) or Argon (Ar) gas

-

Celite® (diatomaceous earth)

-

Standard laboratory glassware, including a two- or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) supplies

5.2 Step-by-Step Procedure

-

Reaction Setup: To a 50 mL two-neck round-bottom flask containing a magnetic stir bar, add the PNB- and THP-protected substrate (1.0 mmol).

-

Dissolution: Add anhydrous solvent (10-20 mL of EtOH or EtOAc) and stir until the substrate is fully dissolved.

-

Inerting: Fit the flask with a septum and a gas inlet. Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10% by mole-equivalent relative to the substrate). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

-

Hydrogenation: Evacuate the flask using a vacuum line and carefully backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure the atmosphere is saturated with hydrogen. For benchtop scale, a balloon filled with H₂ is sufficient. For larger scales or difficult reductions, a Parr hydrogenation apparatus may be required.

-